3-(Methoxymethoxy)-2,6-dimethylaniline
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Overview
Description
3-(Methoxymethoxy)-2,6-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a methoxymethoxy group attached to the third position of the aniline ring, with two methyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-2,6-dimethylaniline typically involves the protection of the hydroxyl group using a methoxymethyl (MOM) group. This can be achieved by reacting the corresponding aniline derivative with chloromethyl methyl ether in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction conditions are generally mild, and the protection step is crucial for subsequent synthetic transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is essential for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
3-(Methoxymethoxy)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule. This selective reactivity is crucial for its use in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Shares the methoxy group but differs in the amide functionality.
2,6-Dimethylaniline: Lacks the methoxymethoxy group, making it less versatile in synthetic applications.
Methoxymethyl ether: Used as a protecting group in organic synthesis, similar to the methoxymethoxy group in 3-(Methoxymethoxy)-2,6-dimethylaniline.
Uniqueness
This compound is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
3-(methoxymethoxy)-2,6-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7-4-5-9(13-6-12-3)8(2)10(7)11/h4-5H,6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMPNGGMLJOTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCOC)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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